![molecular formula C21H27N3O3 B5662283 [(3aS*,9bS*)-2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5662283.png)
[(3aS*,9bS*)-2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to [(3aS*,9bS*)-2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol involves complex organic reactions. For instance, the condensation of 1,3,4-trimethyl-1,5-dihydro-2H-pyrrol-2-one, as part of a synthesis pathway, has been demonstrated, indicating the intricate steps involved in synthesizing similar compounds (Groot & Lugtenburg, 2010).
Molecular Structure Analysis
Molecular structure analysis of related compounds, like the study on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone, provides insights into the geometric parameters, vibrational modes, and electron distribution, which are essential for understanding the properties of [(3aS*,9bS*)-2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol (Sivakumar et al., 2021).
Chemical Reactions and Properties
Chemical reactions and properties of similar compounds, such as novel 1,3,5-trisubstituted pyrazolines, highlight the potential reactivity and interaction with other molecules, which is crucial for understanding the chemical behavior of [(3aS*,9bS*)-2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol (Kocyigit et al., 2019).
Physical Properties Analysis
Analysis of physical properties is critical in understanding the stability and solubility of compounds. For example, studies on compounds like 3-aryl(pyrrolidin-1-yl)butanoic acids provide valuable data on solubility and stability, which are significant factors for [(3aS*,9bS*)-2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol (Procopiou et al., 2018).
Chemical Properties Analysis
The chemical properties of related compounds, such as 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, provide insights into reactivity, interaction with biological systems, and potential applications, which are pertinent for understanding [(3aS*,9bS*)-2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol (Verhoest et al., 2012).
properties
IUPAC Name |
1-[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-14-16(15(2)23(3)22-14)8-9-20(26)24-10-18-17-6-4-5-7-19(17)27-13-21(18,11-24)12-25/h4-7,18,25H,8-13H2,1-3H3/t18-,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYSUXGAQONZQY-WIYYLYMNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CC3C4=CC=CC=C4OCC3(C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2C[C@@H]3C4=CC=CC=C4OC[C@@]3(C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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